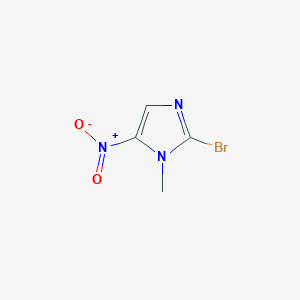

2-bromo-1-methyl-5-nitro-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

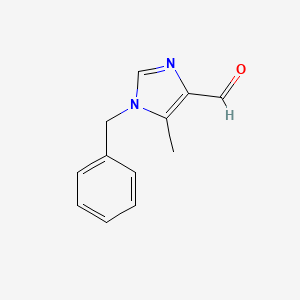

“2-bromo-1-methyl-5-nitro-1H-imidazole” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest due to their broad range of chemical and biological properties . Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring . An efficient two-step method for the synthesis of 2-bromo-4-nitroimidazole, a key building block for nitroimidazole drugs, has been developed .Molecular Structure Analysis

The molecular structure of “2-bromo-1-methyl-5-nitro-1H-imidazole” is based on the imidazole core, which is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds . The molecule also contains a bromine atom, a methyl group, and a nitro group attached to the imidazole ring .Chemical Reactions Analysis

Imidazole derivatives show a broad range of chemical reactions due to the presence of a positive charge on either of two nitrogen atoms, which shows two equivalent tautomeric forms . The reaction conditions for the synthesis of imidazole derivatives are mild enough for the inclusion of a variety of functional groups including, arylhalides as well as aromatic and saturated heterocycles .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of “2-bromo-1-methyl-5-nitro-1H-imidazole” specifically are not mentioned in the retrieved papers.Direcciones Futuras

Propiedades

Número CAS |

17024-47-4 |

|---|---|

Nombre del producto |

2-bromo-1-methyl-5-nitro-1H-imidazole |

Fórmula molecular |

C4H4BrN3O2 |

Peso molecular |

206.00 g/mol |

Nombre IUPAC |

2-bromo-1-methyl-5-nitroimidazole |

InChI |

InChI=1S/C4H4BrN3O2/c1-7-3(8(9)10)2-6-4(7)5/h2H,1H3 |

Clave InChI |

CSBZFRGAFBOUPQ-UHFFFAOYSA-N |

SMILES canónico |

CN1C(=CN=C1Br)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)ethanone](/img/structure/B8738986.png)

![1-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl}ethan-1-one](/img/structure/B8739017.png)

![5-((Benzyloxy)methyl)-1H-thieno[3,2-c]pyrazole](/img/structure/B8739052.png)